3-(4-methoxyphenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
3-(4-methoxyphenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a heterocyclic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with aldehydes in the presence of a catalyst such as fluorescein under visible light irradiation . This method is efficient and environmentally friendly, providing good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinone derivatives.
Substitution: Substitution reactions can introduce different substituents on the quinazolinone ring, altering its chemical properties and biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydroquinazolinone derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an antifungal, antimicrobial, and anticancer agent
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in cellular processes, leading to its biological effects. For example, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar structure but lacking the pyrazolo and phenyl substituents.
4,6,7-trisubstituted quinazoline derivatives: These compounds contain different substituents on the quinazoline ring and have been studied for their antitumor activities.
Thiazoloquinazoline derivatives: These compounds have a thiazole ring fused to the quinazoline ring and exhibit various biological activities.
Uniqueness
3-(4-methoxyphenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is unique due to its specific substitution pattern and the presence of both pyrazolo and quinazolinone rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H21N3O2 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-8-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C24H21N3O2/c1-15-23(17-8-10-19(29-2)11-9-17)24-25-14-20-21(27(24)26-15)12-18(13-22(20)28)16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3 |
InChI Key |
IFGJHIVFCSCHCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)CC(C3)C5=CC=CC=C5 |
Origin of Product |
United States |
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